molecular formula C22H29NO6 B11150423 6-({[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid

6-({[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid

Cat. No.: B11150423
M. Wt: 403.5 g/mol
InChI Key: FLVDHXIGPBNNIW-UHFFFAOYSA-N
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Description

This compound is a coumarin derivative featuring a 4-butyl-8-methyl-substituted coumarin core linked via an oxyacetyl spacer to a hexanoic acid moiety. Coumarins are widely studied for their diverse biological activities, including anticoagulant, anti-inflammatory, and fluorescent labeling properties .

Properties

Molecular Formula

C22H29NO6

Molecular Weight

403.5 g/mol

IUPAC Name

6-[[2-(4-butyl-8-methyl-2-oxochromen-7-yl)oxyacetyl]amino]hexanoic acid

InChI

InChI=1S/C22H29NO6/c1-3-4-8-16-13-21(27)29-22-15(2)18(11-10-17(16)22)28-14-19(24)23-12-7-5-6-9-20(25)26/h10-11,13H,3-9,12,14H2,1-2H3,(H,23,24)(H,25,26)

InChI Key

FLVDHXIGPBNNIW-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NCCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Substituted Salicylaldehyde Preparation

The synthesis begins with a substituted salicylaldehyde precursor. For 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl, the starting material is 5-butyl-7-methylsalicylaldehyde . This intermediate is synthesized via:

  • Friedel-Crafts alkylation of 3-methylphenol with 1-bromobutane in the presence of AlCl3\text{AlCl}_3 to introduce the butyl group.

  • Vilsmeier-Haack formylation to install the aldehyde group at the 7-position.

Coumarin Formation via Perkin Reaction

The substituted salicylaldehyde undergoes condensation with sodium acetate (CH3COONa\text{CH}_3\text{COONa}) and acetic anhydride ((CH3CO)2O(\text{CH}_3\text{CO})_2\text{O}) under modified Perkin conditions:

  • Molar ratios : 1 mole salicylaldehyde, 0.2–0.6 moles sodium acetate, and 1.5–3 moles acetic anhydride.

  • Reaction temperature : 160–200°C for 2–10 hours.

  • Distillation : The crude product is purified via fractional distillation under reduced pressure (5–100 mm Hg) to yield 4-butyl-8-methyl-2H-chromen-2-one (coumarin derivative).

Key Reaction Parameters

ParameterOptimal Range
Temperature180–200°C
Pressure5–100 mm Hg
Sodium Acetate Ratio0.2–0.6 moles
Yield85–95%

Functionalization of the Chromenyl Core

The 7-hydroxy group of the coumarin derivative must be functionalized with an oxyacetyl linker to enable subsequent amidation.

Oxyacetylation

The hydroxyl group at position 7 is acetylated using chloroacetyl chloride (ClCH2COCl\text{ClCH}_2\text{COCl}) under basic conditions:

  • Reagents : Chloroacetyl chloride (1.2 equivalents), triethylamine (Et3N\text{Et}_3\text{N}) in anhydrous dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2).

  • Conditions : 0°C to room temperature, stirred for 6–12 hours.

  • Product : 7-(chloroacetoxy)-4-butyl-8-methyl-2H-chromen-2-one .

Characterization Data

  • NMR : 1H^1\text{H} NMR (400 MHz, CDCl3_3): δ 6.95 (s, 1H, aromatic), 4.65 (s, 2H, OCH2CO\text{OCH}_2\text{CO}), 2.55 (t, 2H, butyl), 2.35 (s, 3H, methyl).

Synthesis of the Hexanoic Acid Side Chain

The aminohexanoic acid side chain is prepared from 6-aminohexanoic acid (H2N(CH2)5COOH\text{H}_2\text{N}(\text{CH}_2)_5\text{COOH}):

Amine Protection

  • The amine group is protected with tert-butoxycarbonyl (Boc) using di-tert-butyl dicarbonate ((Boc)2O(\text{Boc})_2\text{O}) in tetrahydrofuran (THF).

  • Product : Boc-6-aminohexanoic acid .

Deprotection and Activation

  • The Boc group is removed with trifluoroacetic acid (TFA\text{TFA}) in CH2Cl2\text{CH}_2\text{Cl}_2.

  • The free amine is reacted with N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid for amidation.

Final Coupling Reaction

The oxyacetylated chromenyl derivative and activated hexanoic acid are coupled via nucleophilic acyl substitution:

Amidation

  • Reagents : 7-(chloroacetoxy)-4-butyl-8-methyl-2H-chromen-2-one (1 equivalent), activated hexanoic acid (1.5 equivalents), Et3N\text{Et}_3\text{N} in CH2Cl2\text{CH}_2\text{Cl}_2.

  • Conditions : 24-hour stirring at room temperature.

  • Product : Crude 6-({[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid .

Purification

  • Column chromatography : Silica gel, eluent: ethyl acetate/hexane (3:7).

  • HPLC : C18 column, acetonitrile/water (70:30).

Yield Optimization

ParameterValue
Reaction Time24 hours
Temperature25°C
Final Yield65–75%

Alternative Synthetic Routes

Microwave-Assisted Synthesis

  • Reduces reaction time for coumarin formation from 10 hours to 45 minutes at 150°C.

  • Enhances yield to 92%.

Enzymatic Catalysis

  • Lipase-catalyzed acetylation improves regioselectivity for the 7-hydroxy group.

  • Yields 80–85% with reduced by-products.

Challenges and Solutions

  • By-product formation : Excess acetic anhydride in the Perkin reaction leads to diacetylated derivatives. Mitigated by precise stoichiometry.

  • Low coupling efficiency : Use of HOBt (hydroxybenzotriazole) increases amidation yields to 80%.

Chemical Reactions Analysis

Types of Reactions

6-({[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

6-({[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-({[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid involves its interaction with specific molecular targets. The coumarin moiety is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Coumarin Core

6-({[(6-Ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic Acid
  • Structure: Ethyl at position 6, methyl at position 4, hexanoic acid chain.
  • Key Differences : The ethyl group at position 6 (vs. butyl at position 4 in the target compound) introduces steric and electronic variations. Ethyl is shorter and less lipophilic than butyl, which may reduce hydrophobic interactions in binding pockets .
  • Impact : Lower molecular weight (375.42 g/mol vs. ~433 g/mol for the target) and altered logP values could affect pharmacokinetics.
2-[(4-Butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic Acid
  • Structure: Propanoic acid chain instead of hexanoic; retains 4-butyl-8-methyl coumarin.
  • Key Differences: Shorter carboxylic acid chain reduces solubility compared to hexanoic acid.
  • Impact: Propanoic acid derivatives may exhibit faster renal clearance but lower tissue penetration .
[(3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic Acid
  • Structure : Hexyl at position 3, methyl at position 4, acetic acid chain.
  • Key Differences : The hexyl group (longer than butyl) increases lipophilicity, while the acetic acid chain limits solubility.

Functional Group Modifications

Amide vs. Ester Linkages
  • Example: 6-Chloro-4-methyl-2-oxo-2H-chromen-7-yl 6-((4-methylphenyl)sulfonamido)hexanoate (CAS 313471-14-6) Structure: Ester linkage with a sulfonamide group. Key Differences: Ester bonds are more prone to hydrolysis than amides, affecting metabolic stability. Impact: Reduced plasma half-life compared to the target compound’s amide bond .
Thiazolidinone Derivatives
  • Example: 2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)-N-(4-oxo-2-phenylthiazolidin-3-yl)acetamide Structure: Thiazolidinone ring replaces the hexanoic acid chain.

Research Implications

  • Drug Design: The target compound’s hexanoic acid amide and 4-butyl-8-methyl substituents optimize a balance between solubility and membrane permeability, making it suitable for therapeutic or diagnostic applications.
  • Fluorescent Labeling: Analogous to PDB ligand 8R6, the coumarin core could serve as a fluorescent tag, with the hexanoic acid enabling conjugation to biomolecules .
  • ADMET Considerations : Longer alkyl chains (butyl/hexyl) may improve absorption but require careful monitoring of metabolic pathways to avoid toxicity .

Biological Activity

6-({[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid is a synthetic compound derived from coumarin, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chromen-7-yl moiety with a butyl group and an acetylamino hexanoic acid chain. Its molecular formula is C25H35N1O6C_{25}H_{35}N_{1}O_{6}, with a molar mass of approximately 435.56 g/mol. The structural complexity allows for interactions with various biological targets, which is crucial for its pharmacological potential.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with specific receptors. The compound may inhibit enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its chromen-7-yl structure suggests potential antioxidant properties, contributing to its therapeutic profile.

Antimicrobial Activity

Research indicates that derivatives of coumarins exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains, including resistant strains. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Anti-inflammatory Effects

A study highlighted the anti-inflammatory potential of coumarin derivatives. Compounds structurally related to this compound demonstrated significant inhibition of edema in animal models when compared to standard anti-inflammatory drugs like indomethacin. The results indicated that these compounds could reduce inflammation effectively over time, showcasing their therapeutic promise in treating inflammatory diseases.

Anticancer Properties

Coumarins are recognized for their anticancer activity, and studies have suggested that this compound may also possess such properties. Research has shown that related compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Compound AAntimicrobial12.5
Compound BAnti-inflammatory15.0
Compound CAnticancer9.0

Case Study 1: Anti-inflammatory Activity

In a controlled study involving animal models, a series of coumarin derivatives were administered to evaluate their anti-inflammatory effects. The results indicated that the tested compounds significantly reduced paw edema after administration at various time intervals, outperforming indomethacin at certain doses.

Case Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of several coumarin derivatives against Gram-positive and Gram-negative bacteria. The results showed that some derivatives exhibited potent antibacterial activity, suggesting that modifications in the chromen structure could enhance bioactivity against resistant strains.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing 6-({[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid, and what key reaction steps are involved?

  • Methodological Answer : The synthesis typically involves coupling a chromene derivative (e.g., 4-butyl-8-methyl-2-oxo-2H-chromen-7-ol) with a functionalized hexanoic acid precursor. Key steps include:

  • Chromene activation : Introduction of an acetyloxy group via nucleophilic substitution at the 7-position of the chromene core .
  • Amide bond formation : Reaction of the activated chromene derivative with 6-aminohexanoic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
  • Purification : Column chromatography or recrystallization to isolate the final product .

Q. What spectroscopic and analytical techniques are recommended for structural characterization of this compound?

  • Methodological Answer :

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm the presence of the chromene ring, acetyloxy group, and hexanoic acid chain .
  • Mass spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
  • Infrared (IR) spectroscopy : Identification of carbonyl (C=O) stretches from the chromen-2-one and amide groups .

Q. What biological activities are associated with structurally analogous chromene derivatives?

  • Methodological Answer : Similar compounds exhibit anti-inflammatory, anticancer, and kinase-inhibitory properties. For preliminary evaluation:

  • In vitro assays : Use cell viability assays (e.g., MTT) on cancer cell lines to assess cytotoxicity .
  • Enzyme inhibition : Screen against kinases (e.g., AXL, VEGFR2) via fluorescence-based kinase activity assays .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store at -20°C under inert gas (argon or nitrogen) to prevent oxidation. Use desiccants to avoid hydrolysis of the acetyloxy and amide groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

  • Methodological Answer :

  • Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility during amide coupling .
  • Catalyst optimization : Screen palladium or copper catalysts for chromene functionalization .
  • Design of Experiments (DoE) : Apply factorial design to evaluate interactions between temperature, catalyst loading, and reaction time .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

  • Methodological Answer :

  • Crystallization issues : Low solubility in common solvents due to the hydrophobic butyl and methyl groups.
  • Solutions : Use mixed solvents (e.g., ethanol/water) or slow evaporation techniques. For structural confirmation, perform X-ray crystallography with synchrotron radiation to resolve weak diffraction patterns .

Q. What computational strategies can predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to model binding to kinase domains (e.g., AXL or VEGFR2) .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
  • QSAR modeling : Develop quantitative structure-activity relationship models using chromene derivative libraries .

Q. How can contradictory data on biological activity be resolved?

  • Methodological Answer :

  • Dose-response validation : Repeat assays across multiple concentrations to confirm IC50_{50} values .
  • Off-target profiling : Use kinase selectivity panels (e.g., Eurofins KinaseProfiler) to identify non-specific interactions .
  • Metabolite analysis : Employ LC-MS to detect degradation products that may interfere with assays .

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